molecular formula C15H21N5O B6437383 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol CAS No. 2405667-36-7

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol

Cat. No.: B6437383
CAS No.: 2405667-36-7
M. Wt: 287.36 g/mol
InChI Key: YKTHMEKFLFQNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core, a piperazine ring, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of cyclopropyl groups and subsequent functionalization to introduce the ethan-1-ol moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethan-1-ol group to a carbonyl compound.

    Reduction: Reduction of the pyrazolo[1,5-a]pyrazine core to form dihydropyrazolo derivatives.

    Substitution: Nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydropyrazolo derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to inhibit certain enzymes, potentially leading to altered cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol is unique due to its combination of a cyclopropyl group, a pyrazolo[1,5-a]pyrazine core, and a piperazine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c21-10-9-18-5-7-19(8-6-18)15-14-11-13(12-1-2-12)17-20(14)4-3-16-15/h3-4,11-12,21H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTHMEKFLFQNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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